4-amino-N-butylphthalimide
Overview
Description
4-Amino-N-butylphthalimide is an organic compound belonging to the phthalimide family of heterocyclic compounds. It is characterized by the presence of an amino group at the fourth position and a butyl group attached to the nitrogen atom of the phthalimide ring. This compound is known for its fluorescence properties and is used in various scientific research applications.
Scientific Research Applications
4-Amino-N-butylphthalimide has several scientific research applications, including:
Chemistry: Used as a fluorescence probe in various chemical analyses.
Biology: Employed in the study of biological systems due to its fluorescence properties.
Medicine: Investigated for its potential antifungal and anti-biofilm properties against Candida species.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other photonic devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-butylphthalimide typically involves the reaction of phthalic anhydride with butylamine to form N-butylphthalimide, followed by the introduction of an amino group at the fourth position. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where phthalic anhydride and butylamine are reacted under controlled temperature and pressure conditions. The reaction mixture is then purified through crystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-butylphthalimide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 4-amino-N-butylphthalimide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit biofilm formation and hyphal growth in Candida species. This inhibition is achieved through the downregulation of genes associated with biofilm and hyphal formation, such as ECE1, HWP1, and UME6 .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-methylphthalimide: Similar in structure but with a methyl group instead of a butyl group.
4-Amino-N-phenylphthalimide: Contains a phenyl group instead of a butyl group.
1,8-Naphthalimide derivatives: Structurally related but with different fluorescence properties.
Uniqueness
4-Amino-N-butylphthalimide is unique due to its specific combination of an amino group and a butyl group, which imparts distinct fluorescence properties and biological activities. Its ability to inhibit biofilm formation and hyphal growth in Candida species makes it particularly valuable in medical research .
Properties
IUPAC Name |
5-amino-2-butylisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVCNKOLEMUCHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316997 | |
Record name | 4-amino-N-butylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68930-97-2 | |
Record name | NSC309963 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309963 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-N-butylphthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60316997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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